

Technical Profile: N-(1H-Pyrazol-3-yl)acetimidamide

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Compound of Interest

Compound Name: *N-(1H-Pyrazol-3-yl)acetimidamide*

CAS No.: 51247-95-1

Cat. No.: B1627592

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A Critical Intermediate in Fused Heterocycle Synthesis[1]

Executive Summary

N-(1H-Pyrazol-3-yl)acetimidamide (CAS 51247-95-1) is a specialized amidine intermediate primarily utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in medicinal chemistry.[1] This molecule serves as the nucleophilic "head" that reacts with 1,3-

-keto esters or

-keto nitriles) to form bicyclic systems found in anxiolytics (e.g., Zaleplon), kinase inhibitors, and adenosine receptor antagonists.

Unlike simple amides, the acetimidamide functionality provides a unique 1,3-dinucleophilic character (N-C-N) that is essential for regiospecific cyclocondensations. This guide details its physicochemical properties, validated synthesis protocols, and its application as a gateway to bioactive heterocycles.[2]

Chemical Identity & Properties

The molecule exists in tautomeric equilibrium, with the amidine group capable of protonation to form stable salts (commonly hydrochloride or hydrobromide).

Property	Data
Chemical Name	N-(1H-Pyrazol-3-yl)acetimidamide
CAS Number	51247-95-1
Molecular Formula	C H N
Molecular Weight	124.14 g/mol
SMILES	<chem>CC(=N)Nc1c[nH]nc1</chem>
Physical State	Solid (often hygroscopic as free base)
Solubility	Soluble in polar aprotic solvents (DMSO, DMF), Methanol; Salts are water-soluble.
pKa (Predicted)	~11.5 (Amidine basicity)
Stability	Susceptible to hydrolysis in aqueous acid/base; store under inert atmosphere or as salt.

Synthesis Methodologies

The synthesis of **N-(1H-Pyrazol-3-yl)acetimidamide** relies on the activation of the nitrile group of acetonitrile or the imidate group of ethyl acetimidate, followed by nucleophilic attack by 3-aminopyrazole.

Protocol A: The Pinner-Like Reaction (Direct Nitrile Addition)

This method is preferred for large-scale synthesis due to the availability of reagents, though it requires anhydrous conditions to prevent hydrolysis of the intermediate imidate.

Reagents: 3-Aminopyrazole, Acetonitrile (Solvent/Reagent), Dry HCl gas or Acetyl Chloride/MeOH.

Step-by-Step Protocol:

- Preparation: Dissolve 3-aminopyrazole (1.0 eq) in anhydrous acetonitrile (10 vol).
- Activation: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation, or add Acetyl Chloride (1.1 eq) dropwise (generating anhydrous HCl in situ).
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The nitrile group of the solvent (acetonitrile) is activated by the acid, facilitating attack by the exocyclic amine of the pyrazole.
- Isolation: The product precipitates as the hydrochloride salt. Filter the solid under nitrogen.
- Purification: Recrystallize from ethanol/ether.
- Free Base Generation (Optional): Neutralize carefully with sodium methoxide in methanol if the free base is required for the next step, though the salt is often used directly with a base scavenger.

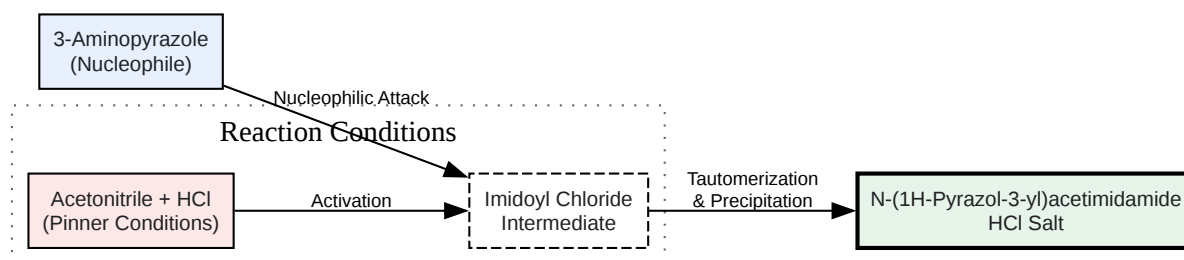
Protocol B: The Imidate Route (Milder Conditions)

Reagents: 3-Aminopyrazole, Ethyl acetimidate hydrochloride, Triethylamine (TEA).

Step-by-Step Protocol:

- Suspend ethyl acetimidate hydrochloride (1.1 eq) in anhydrous ethanol.
- Add 3-aminopyrazole (1.0 eq) and TEA (1.1 eq).
- Stir at ambient temperature for 4–6 hours.
- Evaporate solvent and purify via flash chromatography (DCM/MeOH) if necessary.

Synthesis Workflow Diagram



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Caption: Synthetic pathway via Pinner-type reaction converting 3-aminopyrazole to the target acetimidamide.

Applications in Drug Discovery: The Pyrazolo[1,5-a]pyrimidine Gateway

The primary utility of **N-(1H-Pyrazol-3-yl)acetimidamide** is its role as a 1,3-binucleophile. It reacts with 1,3-dielectrophiles to form fused bicyclic systems. This reaction is the cornerstone of synthesizing drugs like Zaleplon (Sonata).

Mechanism of Cyclization

The reaction typically involves:

- Condensation: The amidine nitrogen attacks the ketone/aldehyde carbonyl of the electrophile.
- Cyclization: The pyrazole ring nitrogen (N2) attacks the second electrophilic site (ester/nitrile), closing the pyrimidine ring.
- Aromatization: Loss of water or alcohol yields the fully aromatic system.

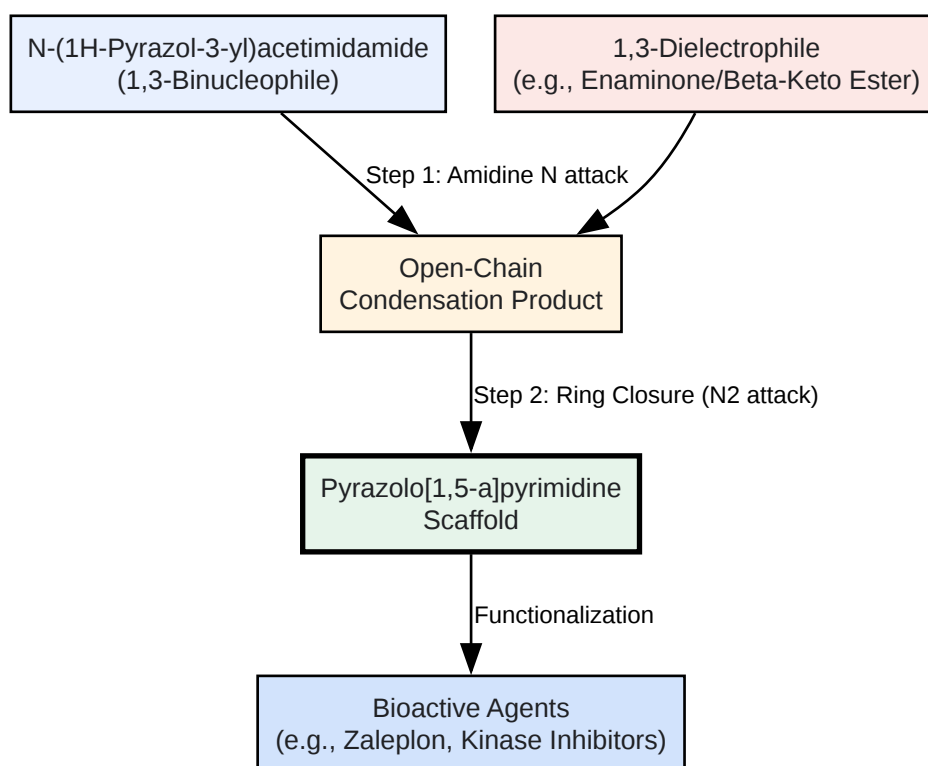
Key Reaction: Synthesis of Zaleplon Analogs

Reactants: **N-(1H-Pyrazol-3-yl)acetimidamide** + 3-(Dimethylamino)-1-(3-cyanophenyl)prop-2-en-1-one.

Protocol:

- Combine the acetimidamide salt and the enaminone in glacial acetic acid.
- Reflux for 2–4 hours.
- The acetic acid serves as both solvent and catalyst.
- Cool and pour into ice water to precipitate the pyrazolo[1,5-a]pyrimidine product.

Pathway Diagram



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Caption: The strategic role of the acetimidamide in constructing the pharmacologically active pyrazolo[1,5-a]pyrimidine core.

Biological Relevance & Pharmacophore Insights

While predominantly an intermediate, the **N-(1H-Pyrazol-3-yl)acetimidamide** motif itself possesses biological relevance:

- **Arginine Mimetic:** The acetimidamide group () mimics the guanidine group of arginine. It can interact with the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa), making it a potential fragment for protease inhibitor design.
- **Kinase Hinge Binding:** In the context of kinase inhibitors, the pyrazole nitrogen and the amidine NH can serve as hydrogen bond donor/acceptor pairs to interact with the hinge region of ATP-binding sites.
- **Tautomeric Versatility:** The ability of the molecule to shift between tautomers allows it to adapt to different binding pocket geometries, a feature exploited in fragment-based drug discovery (FBDD).

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